molecular formula C20H24N2O4S B2721307 N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-(phenylsulfonyl)propanamide CAS No. 1706198-27-7

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-(phenylsulfonyl)propanamide

Cat. No.: B2721307
CAS No.: 1706198-27-7
M. Wt: 388.48
InChI Key: ZMHOKKOXFIQRQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-(phenylsulfonyl)propanamide is a complex organic compound that features a unique combination of functional groups, including a hydroxy group, an indoline moiety, and a phenylsulfonyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-(phenylsulfonyl)propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indoline Moiety: The synthesis begins with the preparation of the indoline ring, which can be achieved through the reduction of indole derivatives.

    Introduction of the Hydroxyethyl Group: The next step involves the alkylation of the indoline nitrogen with a suitable 2-hydroxyethyl halide under basic conditions.

    Sulfonylation: The phenylsulfonyl group is introduced via sulfonylation of the intermediate using phenylsulfonyl chloride in the presence of a base such as triethylamine.

    Amidation: Finally, the amide bond is formed by reacting the sulfonylated intermediate with a suitable amine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-(phenylsulfonyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride (LAH).

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or other mild oxidizing agents.

    Reduction: LAH, sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a sulfide.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-(phenylsulfonyl)propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-(phenylsulfonyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

    Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-(phenylsulfonyl)propanamide can be compared with other similar compounds, such as:

    N-(2-hydroxyethyl)-3-(phenylsulfonyl)propanamide: Lacks the indoline moiety, which may result in different biological activities.

    N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-(methylsulfonyl)propanamide: Contains a methylsulfonyl group instead of a phenylsulfonyl group, potentially altering its chemical reactivity and biological properties.

    N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-(phenylsulfonyl)butanamide: Features a butanamide group instead of a propanamide group, which may influence its pharmacokinetic properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-22-11-9-15-13-16(7-8-18(15)22)19(23)14-21-20(24)10-12-27(25,26)17-5-3-2-4-6-17/h2-8,13,19,23H,9-12,14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMHOKKOXFIQRQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)CCS(=O)(=O)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.